3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one
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Overview
Description
3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-4-one core with hydroxyphenyl and dimethylocta-dienyl substituents, contributing to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one typically involves multi-step organic reactions. One common approach includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3,7-dimethylocta-2,6-dien-1-ol.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and 3,7-dimethylocta-2,6-dien-1-ol in the presence of a base such as sodium hydroxide to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst like sulfuric acid to form the chromen-4-one core.
Hydroxylation: Finally, hydroxylation of the chromen-4-one core is achieved using reagents like hydrogen peroxide or a hydroxylating agent to introduce the hydroxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using more efficient catalysts to improve reaction rates and selectivity.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing advanced purification techniques such as column chromatography or recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like halogens or nitro groups in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced hydroxychromen-4-one derivatives.
Substitution: Formation of substituted hydroxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for developing therapeutic agents.
Medicine
In medicine, 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one is investigated for its potential use in treating diseases such as cancer and neurodegenerative disorders. Its interaction with cellular pathways and molecular targets is of particular interest.
Industry
In the industrial sector, this compound is explored for its use in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one involves its interaction with specific molecular targets and pathways. For example:
Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase and nuclear factor-kappa B.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-methoxychromen-4-one
- 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-ethoxychromen-4-one
- 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-propoxychromen-4-one
Uniqueness
The uniqueness of 3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one lies in its specific substitution pattern and the presence of both hydroxyphenyl and chromen-4-one moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[3-(3,7-dimethylocta-2,6-dienyl)-4-hydroxyphenyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-8-19-13-18(9-12-23(19)27)22-15-29-24-14-20(26)10-11-21(24)25(22)28/h5,7,9-15,26-27H,4,6,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUUXLHDOUMKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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